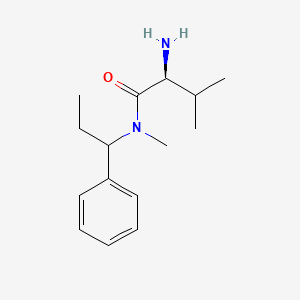

(S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide is a chiral amide characterized by an (S)-configured stereocenter at the second carbon of the butyramide backbone. Its structure includes a dimethylated amino group at position 3 and a branched N-(1-phenyl-propyl) substituent (Figure 1). Notably, this compound is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(1-phenylpropyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-5-13(12-9-7-6-8-10-12)17(4)15(18)14(16)11(2)3/h6-11,13-14H,5,16H2,1-4H3/t13?,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIELLIGGYXPQHX-KZUDCZAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)N(C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and 1-phenylpropan-1-amine.

Amidation Reaction: The carboxylic acid group of (S)-2-amino-3-methylbutanoic acid is converted to an amide using 1-phenylpropan-1-amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

N-Methylation: The resulting amide is then subjected to N-methylation using methyl iodide and a base like sodium hydride to obtain the final product, (S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their distinguishing features:

Detailed Analysis of Key Differences

Steric and Electronic Effects

- The N-(1-phenyl-propyl) group in the target compound introduces steric bulk and lipophilicity, which may hinder membrane permeability compared to the cyclopropyl-containing analogue .

- The thiazole substituent in (S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide introduces aromaticity and hydrogen-bonding capacity, which could improve target binding affinity compared to the phenyl-propyl variant .

Pharmacokinetic Considerations

- Compounds with polar groups (e.g., pyrrolidin or hydroxy substituents in ) may exhibit better aqueous solubility but reduced blood-brain barrier penetration compared to the more lipophilic target compound .

- The cyano-benzyl analogue’s electron-withdrawing cyano group could stabilize the amide bond against hydrolysis, improving stability in physiological conditions .

Discontinuation Trends

Multiple analogues, including the target compound, are listed as discontinued (e.g., CymitQuimica’s products in and ). This may reflect synthetic complexity, poor scalability, or unfavorable ADME (absorption, distribution, metabolism, excretion) profiles. For instance, the branched N-(1-phenyl-propyl) group in the target compound could lead to metabolic instability via cytochrome P450-mediated oxidation .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Substitution at the N-position significantly impacts biological activity. For example, thiazole-containing analogues may target enzymes like kinases, while bulky aryl groups (e.g., diphenylhexan in ) are often associated with GPCR modulation .

- Stereochemical Sensitivity: The (S)-configuration in the target compound and its analogues is critical for enantioselective interactions, as mirrored in pharmacopeial standards for chiral drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.